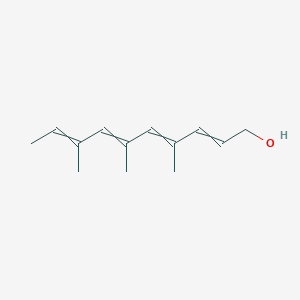
4,6,8-Trimethyldeca-2,4,6,8-tetraen-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6,8-Trimethyldeca-2,4,6,8-tetraen-1-ol is an organic compound characterized by its unique structure, which includes multiple double bonds and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6,8-Trimethyldeca-2,4,6,8-tetraen-1-ol typically involves the use of specific reagents and catalysts to achieve the desired structure. One common method involves the reaction of appropriate alkenes with specific catalysts under controlled conditions to form the tetraen structure. The reaction conditions often include specific temperatures, pressures, and solvents to ensure the correct formation of the compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized processes to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the compound .
Chemical Reactions Analysis
Types of Reactions
4,6,8-Trimethyldeca-2,4,6,8-tetraen-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a carbonyl group.
Reduction: This reaction can reduce double bonds to single bonds.
Substitution: This reaction can replace the hydroxyl group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The conditions for these reactions vary but often include specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce ketones or aldehydes, while reduction can yield alkanes .
Scientific Research Applications
4,6,8-Trimethyldeca-2,4,6,8-tetraen-1-ol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4,6,8-Trimethyldeca-2,4,6,8-tetraen-1-ol exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to participate in various chemical reactions, influencing biological processes and chemical transformations. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3,7,11-Trimethyldodeca-2,4,6,10-tetraenal: Similar in structure but with different functional groups and chain length.
2,6,6-Trimethyl-1-cyclohexenyl: Shares some structural features but differs in overall configuration.
Uniqueness
4,6,8-Trimethyldeca-2,4,6,8-tetraen-1-ol is unique due to its specific arrangement of double bonds and methyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications and research studies .
Biological Activity
4,6,8-Trimethyldeca-2,4,6,8-tetraen-1-ol (CAS No. 648414-21-5) is a polyunsaturated alcohol characterized by its complex structure featuring multiple double bonds and methyl groups. This compound has garnered attention in the fields of organic chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.
- Molecular Formula : C13H20O
- Molecular Weight : 192.297 g/mol
- LogP : 3.39 (indicating moderate lipophilicity)
| Property | Value |
|---|---|
| CAS No. | 648414-21-5 |
| Molecular Weight | 192.297 g/mol |
| LogP | 3.39 |
Biological Activity Overview
The biological activity of this compound has been explored in various contexts:
Anti-inflammatory Effects
Polyunsaturated compounds are frequently investigated for their anti-inflammatory properties. In vitro studies suggest that similar compounds can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential role for this compound in managing inflammatory conditions.
The precise mechanism of action for this compound remains to be fully elucidated; however, it is hypothesized that:
- Interaction with Cell Membranes : Due to its lipophilic nature (LogP = 3.39), the compound may integrate into cellular membranes affecting membrane fluidity and permeability.
- Enzyme Modulation : Similar compounds have been shown to interact with enzymes involved in metabolic pathways or signaling cascades.
Case Study 1: Antimicrobial Activity
A comparative study involving various polyunsaturated alcohols demonstrated that compounds with similar structural motifs exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The study highlighted the potential for developing new antimicrobial agents based on these structures.
Case Study 2: Anti-inflammatory Response
In a controlled laboratory setting, a derivative of this compound was tested for its ability to inhibit the production of pro-inflammatory cytokines in human peripheral blood mononuclear cells (PBMCs). Results indicated a dose-dependent reduction in TNF-alpha levels.
Properties
CAS No. |
648414-21-5 |
|---|---|
Molecular Formula |
C13H20O |
Molecular Weight |
192.30 g/mol |
IUPAC Name |
4,6,8-trimethyldeca-2,4,6,8-tetraen-1-ol |
InChI |
InChI=1S/C13H20O/c1-5-11(2)9-13(4)10-12(3)7-6-8-14/h5-7,9-10,14H,8H2,1-4H3 |
InChI Key |
KXIPHHMDLFVCFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC=C(C)C=C(C)C=C(C)C=CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















